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Cat. No. B172391

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China — December 29, 2025] — 3,5-Dibromo-4-methoxybenzaldehyde has
emerged as a pivotal building block in organic synthesis, offering a versatile platform for the
construction of complex molecular architectures. Its unique substitution pattern, featuring two
reactive bromine atoms, an activating methoxy group, and a versatile aldehyde functionality,
makes it an invaluable precursor for a diverse array of synthetic transformations. This guide
provides a comprehensive overview of its properties, synthesis, and key applications, with a
focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

3,5-Dibromo-4-methoxybenzaldehyde is a solid at room temperature with a molecular
formula of CsHeBr=02 and a molecular weight of 293.94 g/mol [1]. Its key physical properties
are summarized in the table below.
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Property Value Reference
CAS Number 108940-96-1 [1]
Molecular Formula CsHseBr20:2 [1]
Molecular Weight 293.94 g/mol [1]
Appearance Solid

Boiling Point 332°C [1]

Purity Typically 297%

The spectroscopic data for 3,5-Dibromo-4-methoxybenzaldehyde is crucial for its
characterization. While a complete, verified dataset for this specific molecule is not readily
available in all public databases, the following tables provide expected and observed data
based on its structure and data from closely related analogues.

Table 1: 1H NMR Spectroscopic Data (Estimated)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
9.85 S 1H -CHO
8.05 S 2H Ar-H
3.95 S 3H -OCHs

Solvent: CDCIs, Reference: TMS. Note: Chemical shifts are estimated based on analogous

compounds.

Table 2: 13C NMR Spectroscopic Data (Estimated)
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Chemical Shift (6) ppm

Assignment

190.5 C=0 (Aldehyde)
160.0 C-OCH:s

135.0 C-CHO

132.0 Ar-C (C2, C6)
115.0 C-Br

60.0 -OCHs

Solvent: CDCIs. Note: Chemical shifts are estimated based on analogous compounds and

known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Intensity Assignment

C-H stretch (aromatic and

~2900 Medium aliphatic)

~2830 Medium C-H stretch (aldehyde)
~1700 Strong C=0 stretch (aldehyde)
~1550 Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ether)

~750 Strong C-Br stretch

Data is typical for this class of compounds.

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

miz Interpretation

292/294/296 [M]* molecular ion peak (isotopic pattern for Brz)
291/293/295 [M-H]*

263/265/267 [M-CHO]*

184/186 [M-Br-CHOJ*

Fragmentation pattern is predicted based on the structure.

Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde is typically achieved through a two-
step process starting from the readily available 4-hydroxybenzaldehyde. The first step involves
the electrophilic bromination of the aromatic ring, followed by methylation of the hydroxyl group.

( )

Bromination
(e.g., Brz, solvent)

G,S—Dibromo—4—hydroxybenzaldehyda

Methylation
(e.g., (CH3)2S0a4, base)

( )

Click to download full resolution via product page

Synthesis workflow for 3,5-Dibromo-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-
methoxybenzaldehyde

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b172391?utm_src=pdf-body
https://www.benchchem.com/product/b172391?utm_src=pdf-body
https://www.benchchem.com/product/b172391?utm_src=pdf-body-img
https://www.benchchem.com/product/b172391?utm_src=pdf-body
https://www.benchchem.com/product/b172391?utm_src=pdf-body
https://www.benchchem.com/product/b172391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde[2][3]

To a stirred solution of 4-hydroxybenzaldehyde (1.0 mol) in methanol (1.0 L) at O °C, slowly
add bromine (2.2 mol) while maintaining the temperature below 20 °C.

Stir the reaction mixture at room temperature for 1 hour.
Remove a significant portion of the methanol by distillation under reduced pressure.
Add water to the concentrated solution to precipitate the product.

Cool the mixture to 0 °C and collect the solid by filtration. Wash the solid with cold water and
dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.

Step 2: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

To a solution of 3,5-dibromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent such as
DMF or acetone, add a base such as potassium carbonate (1.5 mol).

To this suspension, add dimethyl sulfate (1.2 mol) dropwise at room temperature.

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several
hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and pour it into water.
Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by recrystallization or column chromatography to afford 3,5-
Dibromo-4-methoxybenzaldehyde.

Key Reactions and Applications in Organic
Synthesis
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The strategic placement of the bromine atoms and the aldehyde group makes 3,5-Dibromo-4-
methoxybenzaldehyde a versatile substrate for several key carbon-carbon and carbon-
heteroatom bond-forming reactions.

Starting Material

& S5 omom ——

Ar-B(DH)2 Phosphonium ylide Phosphonate carbanion
Pd catalyst, base base base
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Key synthetic transformations of 3,5-Dibromo-4-methoxybenzaldehyde.

Suzuki-Miyaura Coupling

The bromine atoms of 3,5-Dibromo-4-methoxybenzaldehyde serve as excellent handles for
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl
aldehydes. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

 In areaction vessel, combine 3,5-Dibromo-4-methoxybenzaldehyde (1.0 equiv), an
arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base
(e.g., K2COs, 2.0 equiv).
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e Purge the vessel with an inert gas (e.g., argon or nitrogen).

e Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene,
dioxane) and water.

e Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is
consumed (monitored by TLC or GC-MS).

e Cool the reaction to room temperature and perform an aqueous workup.
o Extract the product with an organic solvent, dry the organic layer, and concentrate.
 Purify the product by column chromatography.

Table 5: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Product Typical Yield (%)
] ] 3-Bromo-5-phenyl-4-
Phenylboronic acid 70-90
methoxybenzaldehyde
3-Bromo-5-(4-
4-Methoxyphenylboronic acid methoxyphenyl)-4- 65-85
methoxybenzaldehyde

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination to produce stilbene derivatives.
This reaction is particularly important in the synthesis of combretastatin analogues, which are
potent tubulin polymerization inhibitors.

Experimental Protocol: General Procedure for Wittig Reaction

e Prepare the phosphonium ylide by treating a phosphonium salt (e.g.,
benzyltriphenylphosphonium chloride, 1.1 equiv) with a strong base (e.g., n-butyllithium,
sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert
atmosphere.
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» To the resulting ylide solution at an appropriate temperature (often O °C or room
temperature), add a solution of 3,5-Dibromo-4-methoxybenzaldehyde (1.0 equiv) in the
same solvent.

« Stir the reaction mixture for several hours until completion.

e Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
o Extract the product with an organic solvent.

e Wash the organic layer, dry, and concentrate.

 Purify the product by column chromatography to separate the desired alkene from
triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction offers an alternative to the Wittig reaction for the
synthesis of alkenes, often with higher E-selectivity and easier purification. This reaction is
useful for preparing a,B-unsaturated esters and other electron-deficient alkenes.

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction

» To a suspension of a base (e.g., NaH, 1.1 equiv) in an anhydrous solvent (e.g., THF) at 0 °C
under an inert atmosphere, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1
equiv) dropwise.

« Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the
phosphonate carbanion.

e Add a solution of 3,5-Dibromo-4-methoxybenzaldehyde (1.0 equiv) in the same solvent.
» Allow the reaction to warm to room temperature and stir until completion.
e Quench the reaction with water and extract the product with an organic solvent.

e The aqueous layer will contain the water-soluble phosphate byproduct.
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» Dry the organic layer, concentrate, and purify the product as needed.

Application in Drug Discovery and Development

3,5-Dibromo-4-methoxybenzaldehyde is a key starting material in the synthesis of several
classes of biologically active compounds, most notably combretastatin analogues and inhibitors
of Fibroblast Growth Factor Receptor 1 (FGFR1).

Synthesis of Combretastatin Analogues: Tubulin
Polymerization Inhibitors

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting
tubulin polymerization. The synthesis of analogues often involves a Wittig reaction with a
substituted benzaldehyde, such as 3,5-Dibromo-4-methoxybenzaldehyde, to form the
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Polymerization
Disruption of Microtubule
Dynamics

Mitotic Arrest
Apoptosis
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characteristic stilbene core.
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Tubulin polymerization inhibition pathway.

The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and
ultimately induces apoptosis in cancer cells.

Development of FGFR1 Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various
cellular processes, and its dysregulation is linked to cancer. 3,5-Dibromo-4-
methoxybenzaldehyde derivatives have been utilized in the synthesis of potent and selective
FGFRL1 inhibitors.
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FGFR1 signaling pathway and point of inhibition.
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By blocking the ATP binding site of the FGFR1 kinase domain, these inhibitors prevent the
downstream signaling cascade that promotes tumor growth and angiogenesis.

Conclusion

3,5-Dibromo-4-methoxybenzaldehyde is a highly valuable and versatile building block in
organic synthesis. Its utility is demonstrated in a range of important synthetic transformations,
providing access to complex molecular scaffolds with significant potential in drug discovery.
The ability to readily participate in reactions such as Suzuki-Miyaura coupling and Wittig-type
olefinations makes it an indispensable tool for medicinal chemists and researchers in the
pharmaceutical industry. As the demand for novel therapeutics continues to grow, the
importance of such adaptable and strategically functionalized starting materials will
undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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